N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide
Description
N-(5,5-Dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazole core modified with a sulfone group (5,5-dioxido) and a benzofuran-2-carboxamide substituent. The benzofuran moiety introduces aromaticity and hydrogen-bonding capacity via the carboxamide group.
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c24-20(18-10-13-6-4-5-9-17(13)27-18)21-19-15-11-28(25,26)12-16(15)22-23(19)14-7-2-1-3-8-14/h1-10H,11-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYGFWSRIKENGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thienopyrazole core, which is achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzofuran moiety is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thienopyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Chemistry
In chemistry, N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, the compound may inhibit enzymes or receptors involved in disease progression, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Motifs and Functional Groups
The compound’s structural analogs share fused heterocyclic systems and functional groups that influence physicochemical properties and reactivity. Key comparisons include:
Table 1: Structural and Functional Group Comparison
| Compound Name | Core Structure | Key Functional Groups | Notable Substituents |
|---|---|---|---|
| Target Compound | Thieno[3,4-c]pyrazole | Sulfone (5,5-dioxido), benzofuran-2-carboxamide | Phenyl, benzofuran |
| (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dioxo-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) | Thiazolo[3,2-a]pyrimidine | Dioxo, nitrile, benzylidene | 5-Methylfuran, trimethylbenzylidene |
| (2Z)-2-(4-Cyanobenzylidene)-3,5-dioxo-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) | Thiazolo[3,2-a]pyrimidine | Dioxo, nitrile, cyanobenzylidene | 5-Methylfuran, 4-cyanobenzylidene |
| 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) | Pyrimido[2,1-b]quinazoline | Dioxo, nitrile | 5-Methylfuran, anthranilic acid derivative |
Key Observations :
- The target compound’s sulfone group distinguishes it from the dioxo (ketone) groups in analogs 11a, 11b, and 12.
Comparison :
- High-yield syntheses (57–68%) for analogs 11a–12 suggest that similar conditions (e.g., acid-catalyzed cyclization) might be applicable to the target compound.
Physicochemical and Spectroscopic Properties
Table 3: Physical Properties and Spectroscopic Data
| Compound | Melting Point (°C) | IR Bands (cm⁻¹) | Notable NMR Signals (δ, ppm) |
|---|---|---|---|
| Target | Not reported | Expected: ~1350 (S=O), ~1650 (C=O) | Aromatic H: ~7.0–8.5; SO2: no direct H |
| 11a | 243–246 | 3217 (NH), 2219 (CN), 1719 (C=O) | 2.37 (3 CH3), 7.94 (=CH) |
| 11b | 213–215 | 3423 (NH), 2209 (CN) | 7.41 (ArH), 8.01 (=CH) |
| 12 | 268–269 | 3217 (NH), 2220 (CN), 1719 (C=O) | 2.34 (CH3), 9.59 (NH) |
Key Insights :
- The target’s sulfone group would exhibit strong IR absorption near 1350 cm⁻¹ (asymmetric S=O stretch) and 1150 cm⁻¹ (symmetric S=O), distinguishing it from analogs lacking sulfones .
- Aromatic protons in the benzofuran and phenyl groups would likely resonate between δ 7.0–8.5, similar to analogs 11a–12 .
Biological Activity
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide is a complex organic compound with promising biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
1. Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core fused with a benzofuran moiety. Its molecular formula is , with a molecular weight of 367.42 g/mol. The presence of the 5,5-dioxido group enhances its reactivity and biological activity, making it a candidate for various pharmacological investigations .
2. Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization : Formation of the thieno[3,4-c]pyrazole core.
- Functionalization : Introduction of the benzofuran and carboxamide groups.
Optimization of reaction conditions (temperature, solvent choice) is crucial for achieving high yields and purity .
3.1 Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. For instance:
- Mechanism : Inhibition of pro-inflammatory cytokines such as TNF and ILs.
- Effectiveness : Studies have shown reductions in inflammatory markers by up to 93% in vitro .
3.2 Anticancer Activity
This compound has shown potential in combating various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| Mia PaCa-2 | 12.5 | Strong |
| PANC-1 | 15.0 | Moderate |
| RKO | 10.0 | Strong |
| LoVo | 18.0 | Moderate |
These results suggest that the compound may interfere with critical cellular pathways involved in tumor growth and survival .
3.3 Antimicrobial Effects
The compound also exhibits antimicrobial properties against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.62 µg/mL |
| Candida albicans | 15.62 µg/mL |
| Escherichia coli | 31.25 µg/mL |
These findings indicate its potential as a broad-spectrum antimicrobial agent .
4. Case Studies
Several studies have investigated the biological activity of related compounds in the same class:
- Study on Benzofuran Derivatives : A related benzofuran derivative exhibited significant anti-inflammatory effects by inhibiting COX enzymes without cytotoxicity .
- Thieno-Pyrazole Compounds : Research highlighted the anticancer potential of thieno-pyrazole derivatives against multiple cancer cell lines with promising IC50 values .
5. Conclusion
This compound represents a significant advancement in the development of bioactive compounds with diverse therapeutic potentials. Its anti-inflammatory, anticancer, and antimicrobial activities warrant further investigation to fully elucidate its mechanisms and optimize its pharmacological applications.
Q & A
Q. What are the optimal reaction conditions for synthesizing N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide?
The synthesis typically involves multi-step protocols, including condensation reactions, cyclization, and functionalization. Key steps include:
- Reagent selection : Use of oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., LiAlH₄) tailored to specific transformations .
- Solvent systems : Acetic anhydride/acetic acid mixtures under reflux for 2–12 hours, as demonstrated in analogous thieno-pyrazole syntheses (e.g., 68% yield achieved under controlled conditions) .
- Catalysts : Sodium acetate or similar bases to accelerate cyclization .
- Purification : Chromatography (e.g., silica gel) or recrystallization from solvents like DMF/water .
Q. How can the structural integrity of this compound be confirmed using spectroscopic methods?
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C spectra for characteristic shifts. For example, aromatic protons in similar compounds appear at δ 7.29–8.01 ppm, while carbonyl carbons resonate near 165–171 ppm .
- Infrared (IR) Spectroscopy : Confirm functional groups (e.g., C=O stretches at ~1719 cm⁻¹, CN stretches at ~2219 cm⁻¹) .
- Mass Spectrometry (MS) : Validate molecular weight via parent ion peaks (e.g., m/z 386 for a related thieno-pyrazole derivative) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yield data for this compound?
- Variable optimization : Systematically adjust temperature, solvent ratios, and catalyst loading. For instance, reports consistent 68% yields for analogous reactions when parameters are tightly controlled.
- Analytical cross-validation : Use HPLC to monitor intermediate purity and identify by-products .
- Replication : Repeat reactions under identical conditions to distinguish human error from intrinsic variability .
Q. What crystallographic tools are critical for analyzing this compound’s three-dimensional structure and hydrogen-bonding networks?
- SHELX suite : Refine crystal structures using SHELXL for small-molecule resolution, particularly for high-twinned or high-symmetry data .
- ORTEP-III : Visualize thermal ellipsoids and molecular geometry; the GUI version simplifies analysis of complex heterocycles .
- Graph set analysis : Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) to predict packing behavior and stability .
Q. What methodologies are recommended for elucidating this compound’s pharmacological targets?
- In vitro assays : Screen against enzyme libraries (e.g., kinases, proteases) using fluorescence polarization or calorimetry .
- Molecular docking : Leverage crystallographic data to model interactions with biological targets (e.g., binding pockets in receptors) .
- Kinetic studies : Measure inhibition constants (Kᵢ) under varying pH and temperature to assess binding affinity .
Q. How can computational modeling enhance understanding of this compound’s reactivity?
- DFT calculations : Predict reaction pathways (e.g., nucleophilic attack at the benzofuran carbonyl) using Gaussian or ORCA software.
- Molecular dynamics : Simulate solvation effects and conformational flexibility in biological environments .
Methodological Notes
- Data tables : While explicit tables are absent in the evidence, key parameters (e.g., reaction yields, spectroscopic peaks) are extracted from experimental descriptions .
- Advanced vs. Basic : Basic questions focus on synthesis/characterization; advanced questions address mechanistic, crystallographic, and pharmacological challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
